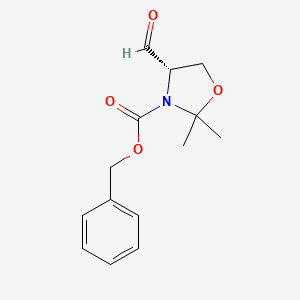![molecular formula C9H10FNO B1167013 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid CAS No. 112360-09-5](/img/structure/B1167013.png)
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors
Preparation Methods
The synthesis of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid typically involves a diazotization reaction. This process starts with a primary aromatic amine, which undergoes diazotization to form a diazonium salt. The diazonium salt is then coupled with a phenol derivative to produce the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can break the azo bond, converting the compound into its corresponding amines. Common reducing agents include sodium dithionite and zinc in acidic conditions.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color properties. It also serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antitumor agent, leveraging its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular configuration. This property is particularly useful in applications like photoresponsive materials and molecular switches .
The molecular targets and pathways involved include interactions with enzymes and receptors that can alter cellular processes. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar compounds to 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid include other azo compounds with varying alkyl or aryl substituents. Examples include:
Hexanoic acid, 6-[4-[[4-(dodecyloxy)phenyl]azo]phenoxy]: This compound has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
Hexanoic acid, 6-[4-[(1E)-2-(4-octylphenyl)diazenyl]phenoxy]: This compound has a similar structure but may differ in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the octylphenyl and phenoxy groups, which confer distinct physical and chemical properties that are advantageous for certain applications.
Properties
IUPAC Name |
6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNNKLRHNTZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Hydroxypropyl)-4-aza-1-azoniabicyclo[2.2.2]octane salt with 2-ethyl hexanoic acid (1:1)](/img/new.no-structure.jpg)



